molecular formula C21H30N4O3 B2985372 1-(3,5-Dimethoxyphenyl)-3-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)urea CAS No. 1173052-65-7

1-(3,5-Dimethoxyphenyl)-3-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)urea

Cat. No.: B2985372
CAS No.: 1173052-65-7
M. Wt: 386.496
InChI Key: JWJWGBAKXITGLQ-UHFFFAOYSA-N
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Description

1-(3,5-Dimethoxyphenyl)-3-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)urea is a synthetic urea derivative characterized by a central urea core (NH–CO–NH) with two distinct substituents. The left-side nitrogen is attached to a 3,5-dimethoxyphenyl group, while the right-side nitrogen is linked to a branched ethyl chain. This ethyl chain features a dimethylamino group and a 4-(dimethylamino)phenyl substituent at the central carbon.

Properties

IUPAC Name

1-(3,5-dimethoxyphenyl)-3-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O3/c1-24(2)17-9-7-15(8-10-17)20(25(3)4)14-22-21(26)23-16-11-18(27-5)13-19(12-16)28-6/h7-13,20H,14H2,1-6H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWJWGBAKXITGLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)NC2=CC(=CC(=C2)OC)OC)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-(3,5-Dimethoxyphenyl)-3-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)urea can be contextualized through comparisons with analogous compounds from the evidence. Key points of differentiation include functional groups, substituent effects, and molecular properties.

Functional Group Variations

  • Urea vs. Thiourea: The compound in focus contains a urea (–NH–CO–NH–) backbone, while describes thiourea derivatives (e.g., 1-[3,5-bis(trifluoromethyl)phenyl]-3-[(1R,2R)-2-(dimethylamino)cyclohexyl]thiourea) where oxygen in the carbonyl group is replaced by sulfur (–NH–CS–NH–). Thioureas generally exhibit stronger hydrogen-bonding capabilities but lower metabolic stability compared to ureas .
  • Heterocyclic Modifications: highlights a urea derivative integrated into a thiadiazole ring (1-[5-(4-ethoxy-3,5-dimethoxyphenyl)-[1,3,4]thiadiazol-2-yl]-3-(3-fluorophenyl)-urea).

Substituent Effects

  • Electron-Withdrawing vs. Electron-Donating Groups :
    The 3,5-dimethoxyphenyl group in the target compound provides electron-donating methoxy substituents, which may enhance solubility and π-π stacking interactions. In contrast, ’s trifluoromethyl (–CF₃) substituents are electron-withdrawing, increasing hydrophobicity and resistance to oxidative degradation .

  • Dimethylamino Modifications: Both the target compound and ’s indole derivatives (e.g., 2,2′-[4-(dimethylamino)butane-1,1-diyl]bis{5-[(S)-(2-oxooxazolidin-4-yl)methyl]-3-(2-dimethylaminoethyl)indole}) feature dimethylamino groups. These substituents likely improve aqueous solubility and act as hydrogen-bond donors or acceptors in biological interactions .

Molecular Weight and Complexity

The target compound’s molecular weight (estimated ~450–500 g/mol) is comparable to ’s thiourea derivatives (413.42 g/mol) but lower than ’s DTPA-conjugated radiolabeled compound (MW > 600 g/mol). Higher molecular weight in ’s compound correlates with enhanced chelation properties for diagnostic imaging, a feature absent in the target compound .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group Key Substituents References
This compound (Target) C₂₁H₃₀N₄O₃* ~454.5 Urea 3,5-Dimethoxyphenyl, branched ethyl-dimethylamino -
1-[3,5-Bis(trifluoromethyl)phenyl]-3-[(1R,2R)-2-(dimethylamino)cyclohexyl]thiourea C₁₇H₂₁F₆N₃S 413.42 Thiourea –CF₃, cyclohexyl-dimethylamino
1-[5-(4-Ethoxy-3,5-dimethoxyphenyl)-[1,3,4]thiadiazol-2-yl]-3-(3-fluorophenyl)-urea C₁₉H₁₉FN₄O₄S 418.45 Urea-thiadiazole Thiadiazole, 3-fluorophenyl
DTPA-conjugated acryloylphenoxy derivative () C₃₇H₄₉N₅O₁₀ ~750.8 Urea-DTPA Hydroxyphenyl, isopropylphenyl

*Estimated based on structural analysis.

Research Findings and Implications

  • Biological Activity: Urea derivatives in and thioureas in are frequently explored as kinase inhibitors or antimicrobial agents. The target compound’s dimethylamino groups may facilitate interactions with charged residues in enzyme active sites, similar to ’s indole derivatives .
  • Diagnostic Potential: ’s radiolabeled compound underscores the utility of dimethylamino-containing ureas in diagnostics, suggesting possible applications for the target compound if functionalized similarly .

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